molecular formula C24H27NO4 B2423600 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid CAS No. 1556626-97-1

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid

Cat. No. B2423600
CAS RN: 1556626-97-1
M. Wt: 393.483
InChI Key: ZOJDBZNVQWLELP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI code for this compound is 1S/C24H27NO4/c1-24 (2,22 (26)27)16-8-7-13-25 (14-16)23 (28)29-15-21-19-11-5-3-9-17 (19)18-10-4-6-12-20 (18)21/h3-6,9-12,16,21H,7-8,13-15H2,1-2H3, (H,26,27) .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis and characterization of new chemical entities. For example, it has been involved in the formation of gem-enedithiol, a unique compound isolated from reactions involving monolithiated fluorene derivatives (Vicente et al., 2004).

Application in Gold Complexes

  • It has been employed in the preparation of gold complexes with the (fluoren-9-ylidene)methanedithiolato ligand. These complexes have demonstrated photoluminescence properties, indicating potential applications in material sciences (Vicente et al., 2004).

Aurora Kinase Inhibition

  • Derivatives of this compound have been studied for their ability to inhibit Aurora A, an enzyme linked to cancer progression, showcasing its potential in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Fibrates

  • This compound has been included in the synthesis of new fibrates containing piperidine, which have shown promising activities in reducing triglycerides, cholesterol, and blood sugar, indicating potential in treating metabolic disorders (Komoto et al., 2000).

ACC1/2 Inhibition

  • Novel derivatives involving this compound have been synthesized and evaluated as non-selective inhibitors for ACC1/2, enzymes involved in fatty acid synthesis, suggesting their use in managing conditions related to lipid metabolism (Chonan et al., 2011).

Synthesis of Oligomers

  • It has been used in the synthesis of oligomers derived from sugar amino acids, which may have applications in biochemistry and material sciences (Gregar & Gervay-Hague, 2004).

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-24(2,22(26)27)16-8-7-13-25(14-16)23(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21H,7-8,13-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJDBZNVQWLELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid

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